Cas no 19133-73-4 (4-(5-hydroxy-2-methylphenyl)butanoic acid)

4-(5-Hydroxy-2-methylphenyl)butanoic acid is a phenolic carboxylic acid derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a hydroxyl group at the 5-position and a methyl group at the 2-position of the phenyl ring, coupled with a butanoic acid side chain, offering versatility in chemical modifications. This compound may serve as an intermediate in the synthesis of bioactive molecules, leveraging its reactive phenolic and carboxyl functionalities. Its balanced hydrophilicity and lipophilicity enhance solubility in various solvents, facilitating purification and downstream reactions. The presence of both aromatic and aliphatic components makes it a valuable building block for designing complex molecular architectures.
4-(5-hydroxy-2-methylphenyl)butanoic acid structure
19133-73-4 structure
Product name:4-(5-hydroxy-2-methylphenyl)butanoic acid
CAS No:19133-73-4
MF:C11H14O3
Molecular Weight:194.227063655853
MDL:MFCD20650672
CID:5608518
PubChem ID:14668563

4-(5-hydroxy-2-methylphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(5-hydroxy-2-methylphenyl)butanoic acid
    • Benzenebutanoic acid, 5-hydroxy-2-methyl-
    • 19133-73-4
    • EN300-8641787
    • MDL: MFCD20650672
    • インチ: 1S/C11H14O3/c1-8-5-6-10(12)7-9(8)3-2-4-11(13)14/h5-7,12H,2-4H2,1H3,(H,13,14)
    • InChIKey: PFQCCFBXFAIZNX-UHFFFAOYSA-N
    • SMILES: C1(CCCC(O)=O)=CC(O)=CC=C1C

計算された属性

  • 精确分子量: 194.094294304g/mol
  • 同位素质量: 194.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 191
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5Ų
  • XLogP3: 2

じっけんとくせい

  • 密度みつど: 1.180±0.06 g/cm3(Predicted)
  • ゆうかいてん: 97-99 °C
  • Boiling Point: 379.1±27.0 °C(Predicted)
  • 酸度系数(pKa): 4.77±0.10(Predicted)

4-(5-hydroxy-2-methylphenyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-8641787-0.5g
4-(5-hydroxy-2-methylphenyl)butanoic acid
19133-73-4 95%
0.5g
$959.0 2024-05-21
Enamine
EN300-8641787-0.05g
4-(5-hydroxy-2-methylphenyl)butanoic acid
19133-73-4 95%
0.05g
$285.0 2024-05-21
Enamine
EN300-8641787-0.25g
4-(5-hydroxy-2-methylphenyl)butanoic acid
19133-73-4 95%
0.25g
$607.0 2024-05-21
Enamine
EN300-8641787-10g
4-(5-hydroxy-2-methylphenyl)butanoic acid
19133-73-4 95%
10g
$5283.0 2023-09-02
1PlusChem
1P028JSM-250mg
4-(5-hydroxy-2-methylphenyl)butanoicacid
19133-73-4 95%
250mg
$813.00 2024-06-17
1PlusChem
1P028JSM-50mg
4-(5-hydroxy-2-methylphenyl)butanoicacid
19133-73-4 95%
50mg
$402.00 2024-06-17
1PlusChem
1P028JSM-1g
4-(5-hydroxy-2-methylphenyl)butanoicacid
19133-73-4 95%
1g
$1581.00 2024-06-17
1PlusChem
1P028JSM-5g
4-(5-hydroxy-2-methylphenyl)butanoicacid
19133-73-4 95%
5g
$4465.00 2023-12-19
Aaron
AR028K0Y-250mg
4-(5-hydroxy-2-methylphenyl)butanoicacid
19133-73-4 95%
250mg
$860.00 2025-02-16
1PlusChem
1P028JSM-2.5g
4-(5-hydroxy-2-methylphenyl)butanoicacid
19133-73-4 95%
2.5g
$3039.00 2024-06-17

4-(5-hydroxy-2-methylphenyl)butanoic acid 関連文献

4-(5-hydroxy-2-methylphenyl)butanoic acidに関する追加情報

Introduction to 4-(5-hydroxy-2-methylphenyl)butanoic acid (CAS No. 19133-73-4)

4-(5-hydroxy-2-methylphenyl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 19133-73-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a butanoic acid moiety attached to a substituted phenyl ring, has garnered attention due to its structural features and potential biological activities. The presence of both a hydroxyl group and a methyl substituent on the aromatic ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry research.

The 5-hydroxy-2-methylphenyl part of the molecule is particularly noteworthy, as it resembles structures found in various natural products and bioactive compounds. Hydroxylated aromatic rings are commonly observed in pharmacologically active molecules, often contributing to binding affinity and metabolic stability. The methyl group at the ortho position relative to the hydroxyl group further modulates the electronic distribution of the ring, influencing its reactivity and interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-(5-hydroxy-2-methylphenyl)butanoic acid and its derivatives. One area of focus has been its role as a precursor or analog in the development of novel therapeutic agents. For instance, researchers have investigated its interactions with enzymes and receptors involved in inflammatory pathways. The butanoic acid side chain provides a potential site for further functionalization, allowing chemists to tailor the compound for specific biological effects.

Recent studies have highlighted the compound's relevance in the context of oxidative stress and neuroprotection. The hydroxyl group on the aromatic ring can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. Additionally, the butanoic acid moiety may influence membrane permeability or enzyme activity when incorporated into larger molecules. These properties make 4-(5-hydroxy-2-methylphenyl)butanoic acid a promising candidate for further investigation in areas such as neurodegenerative diseases and anti-inflammatory therapies.

The synthesis of 4-(5-hydroxy-2-methylphenyl)butanoic acid has also been optimized for scalability and efficiency. Modern synthetic methodologies allow for the construction of this compound with high purity and yield, enabling its use in both academic research and industrial applications. Advances in computational chemistry have further facilitated the design of derivatives with enhanced pharmacological profiles, leveraging molecular modeling to predict binding affinities and metabolic stability.

From a biochemical perspective, 4-(5-hydroxy-2-methylphenyl)butanoic acid exhibits interesting interactions with various biological systems. Its structural motif is reminiscent of polyphenols, which are known for their antioxidant properties. However, the additional butanoic acid side chain introduces unique characteristics that may distinguish it from classical polyphenols. This combination of features makes it an intriguing subject for studying molecular recognition processes in cells.

The compound's potential applications extend beyond traditional pharmaceuticals. Researchers have explored its use as an intermediate in organic synthesis, particularly in the preparation of more complex molecules with tailored properties. The ease with which 4-(5-hydroxy-2-methylphenyl)butanoic acid can be modified allows chemists to explore diverse chemical space, leading to novel materials or functionalized compounds with applications in biotechnology and nanotechnology.

In conclusion, 4-(5-hydroxy-2-methylphenyl)butanoic acid (CAS No. 19133-73-4) represents a fascinating molecule with broad implications in chemical biology and drug discovery. Its unique structural features—combining a hydroxylated aromatic ring with a butanoic acid side chain—make it a versatile scaffold for developing new therapeutic agents. As research continues to uncover its biological activities and synthetic utility, this compound is poised to play an increasingly important role in both academic and industrial settings.

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